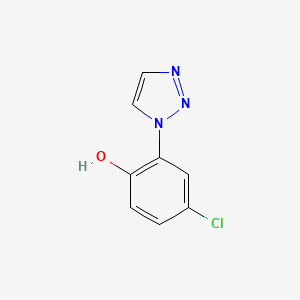![molecular formula C12H12FIO B2360506 1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-51-9](/img/structure/B2360506.png)
1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique structure that consists of a five-membered ring with three carbon atoms and two bridgehead hydrogen atoms . They have been studied for their physico-chemical properties and potential applications in drug design .
Synthesis Analysis
The synthesis of BCPs has been a subject of research for many years. A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . Another method involves a continuous flow process to generate [1.1.1]propellane, which can be derivatized into various BCP species .Molecular Structure Analysis
The molecular structure of BCPs is unique due to its three-dimensional character. This structure often exhibits improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .Chemical Reactions Analysis
BCPs can undergo various chemical reactions. For instance, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .Physical And Chemical Properties Analysis
BCPs have unique physico-chemical properties. After more than 20 years of trials, the properties of fluoro-bicyclo[1.1.1]pentanes have been studied .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPORZXMKHKXIFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)


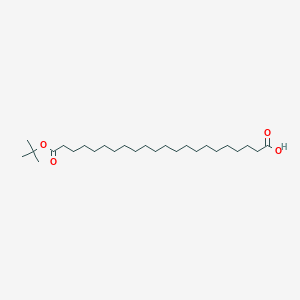

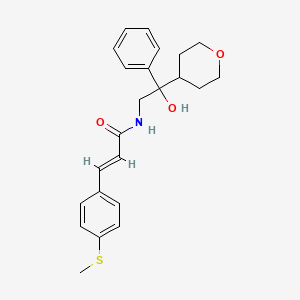
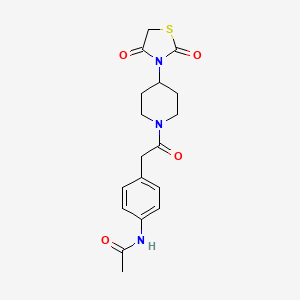
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)
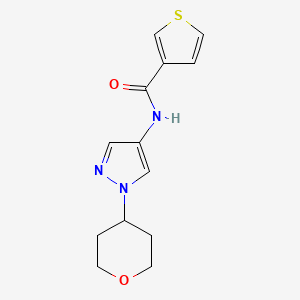
![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
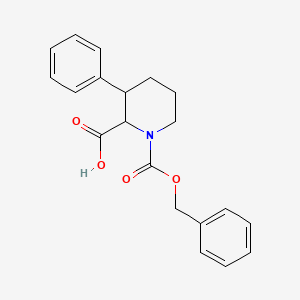
amine dihydrochloride](/img/structure/B2360440.png)

